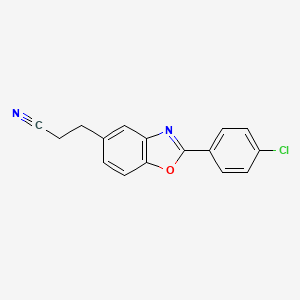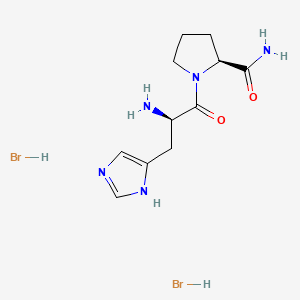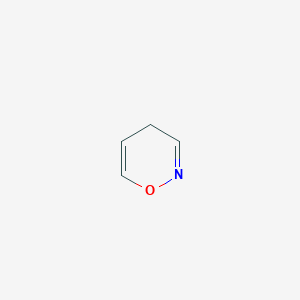![molecular formula C21H55O8PSi5 B13832763 Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester CAS No. 32046-28-9](/img/structure/B13832763.png)
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester is a chemical compound with the molecular formula C21H55O8PSi5 and a molecular weight of 607.0579 . This compound is known for its unique structure, which includes multiple trimethylsilyl groups, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester typically involves the reaction of phosphoric acid derivatives with trimethylsilyl-protected glycerol derivatives. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups. Common reagents used in the synthesis include trimethylsilyl chloride and base catalysts such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Halogenating agents or nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted silyl compounds, and various oxidized or reduced forms depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and the formation of silyl ethers.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can form stable bonds with hydroxyl and amino groups, protecting them from unwanted reactions. This property is particularly useful in organic synthesis and drug formulation, where selective protection and deprotection of functional groups are crucial .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]propyl ester: Similar structure but with fewer silyl groups.
Glycerol-3-phosphate, 4TMS: Another silyl-protected glycerol derivative with different applications.
Uniqueness
Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester is unique due to its multiple silyl groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a versatile reagent in both research and industrial applications .
Propiedades
Número CAS |
32046-28-9 |
|---|---|
Fórmula molecular |
C21H55O8PSi5 |
Peso molecular |
607.1 g/mol |
Nombre IUPAC |
bis[2,3-bis(trimethylsilyloxy)propyl] trimethylsilyl phosphate |
InChI |
InChI=1S/C21H55O8PSi5/c1-31(2,3)25-18-20(27-33(7,8)9)16-23-30(22,29-35(13,14)15)24-17-21(28-34(10,11)12)19-26-32(4,5)6/h20-21H,16-19H2,1-15H3 |
Clave InChI |
OABPYCCCPPLWNE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC(COP(=O)(OCC(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)
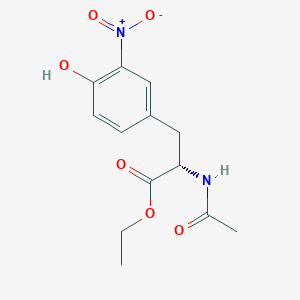
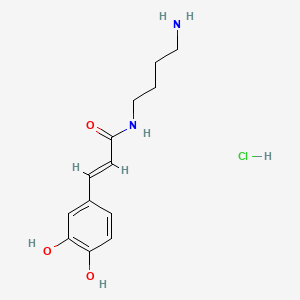
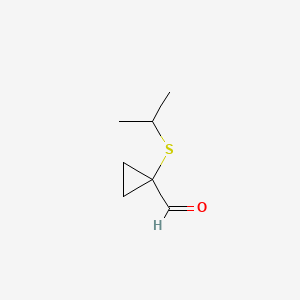
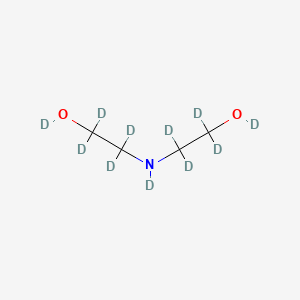
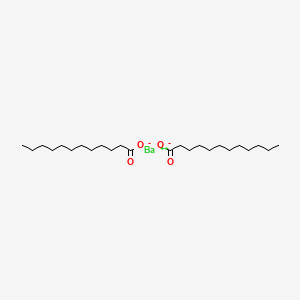
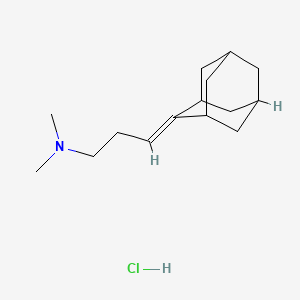
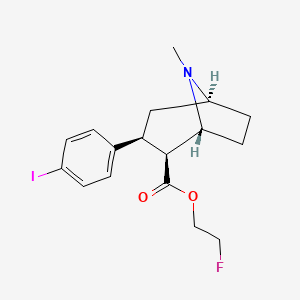
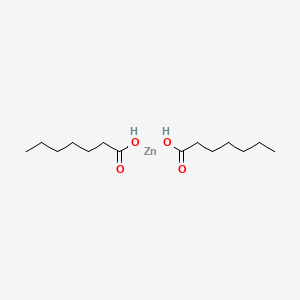
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
